molecular formula C8H6BrFO B2581765 2-(3-Bromo-2-fluorophenyl)acetaldehyde CAS No. 1697607-95-6

2-(3-Bromo-2-fluorophenyl)acetaldehyde

Cat. No.: B2581765
CAS No.: 1697607-95-6
M. Wt: 217.037
InChI Key: OUCMUFJAYFIFFD-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)acetaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅BrFO (calculated molecular weight: 217.03 g/mol). The compound features a phenyl ring substituted with bromine (3-position) and fluorine (2-position), coupled with an acetaldehyde group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for prostaglandin analogues like beraprost . Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which activate the aldehyde group for nucleophilic additions or condensations.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMUFJAYFIFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromo-2-fluorophenyl)acetaldehyde can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of phenylacetaldehyde derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(3-Bromo-2-fluorophenyl)acetic acid.

    Reduction: 2-(3-Bromo-2-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)acetaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
  • Molecular Formula : C₈H₆BrF₃O
  • Molecular Weight : 255.04 g/mol
  • Key Differences: Replaces the aldehyde group with a trifluoroethanol moiety.
  • Impact : Increased hydrophobicity and reduced reactivity due to the stable -CF₃ group. Likely higher boiling point compared to the aldehyde derivative .
2-(5-Bromo-2-methoxyphenyl)acetaldehyde
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 241.08 g/mol
  • Key Differences : Methoxy group (2-position) and bromine (5-position) on the phenyl ring.
2-(3-Bromo-2-fluorophenyl)propan-1-amine
  • Molecular Formula : C₉H₁₀BrFN
  • Molecular Weight : 232.1 g/mol
  • Key Differences : Amine group replaces the aldehyde.
  • Impact : Basic properties (pKa ~9–10) enhance solubility in acidic media. The amine can participate in Schiff base formation, diverging from the aldehyde’s role in condensation reactions .

Substituent Position and Electronic Effects

  • 2-(4-Bromo-2,5-difluorophenyl)acetic Acid (CAS 871035-64-2): Molecular Formula: C₈H₅BrF₂O₂ Molecular Weight: 259.03 g/mol Key Differences: Carboxylic acid group instead of aldehyde; difluoro substitution. Impact: Higher acidity (pKa ~2–3) and participation in ionic interactions.
  • N-(3-Bromo-2-fluorophenyl)acetamide (CAS 88288-11-3): Molecular Formula: C₈H₇BrFNO Molecular Weight: 232.05 g/mol Key Differences: Acetamide group replaces aldehyde. Impact: Reduced reactivity due to resonance stabilization of the amide. Higher melting point due to hydrogen bonding .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Profile Key Applications
2-(3-Bromo-2-fluorophenyl)acetaldehyde C₈H₅BrFO 217.03 Not reported High (aldehyde nucleophilicity) Pharmaceutical intermediates
2-(5-Bromo-2-methoxyphenyl)acetaldehyde C₉H₉BrO₂ 241.08 Not reported Moderate (methoxy deactivation) Organic synthesis
N-(3-Bromo-2-fluorophenyl)acetamide C₈H₇BrFNO 232.05 Not reported Low (amide stability) Drug discovery
2-(4-Bromo-2,5-difluorophenyl)acetic Acid C₈H₅BrF₂O₂ 259.03 Not reported High (carboxylic acid reactivity) Industrial chemistry

Reactivity and Stability

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., Grignard reagents) than carboxylic acids, which primarily undergo acid-base or esterification reactions .
  • Halogen Effects : Bromine’s steric bulk and fluorine’s electronegativity in the 3- and 2-positions, respectively, create a meta-directing effect, influencing regioselectivity in further substitutions .

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